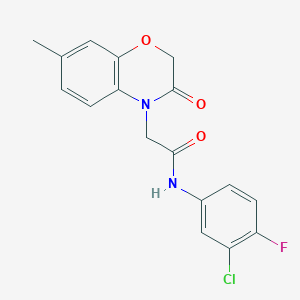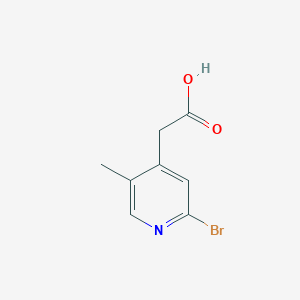![molecular formula C20H18O10 B12500954 2-({3-[2-(Carboxymethyl)-3,4-dihydroxyphenyl]prop-2-enoyl}oxy)-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B12500954.png)
2-({3-[2-(Carboxymethyl)-3,4-dihydroxyphenyl]prop-2-enoyl}oxy)-3-(3,4-dihydroxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Salvianolic acid D is a polyphenolic compound primarily extracted from the roots of Salvia miltiorrhiza, commonly known as Danshen. This compound is part of a group of salvianolic acids, which are known for their potent antioxidant properties. Salvianolic acid D is characterized by its unique structure, which includes a dimer of caffeic acid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of salvianolic acid D involves the esterification of caffeic acid derivatives. The reaction typically requires the use of catalysts and specific reaction conditions to ensure the correct formation of the dimer structure. The process often involves multiple steps, including protection and deprotection of functional groups, to achieve the desired product .
Industrial Production Methods
Industrial production of salvianolic acid D is generally achieved through extraction from Salvia miltiorrhiza. The roots of the plant are processed using solvents to extract the polyphenolic compounds, which are then purified using chromatographic techniques. This method ensures a high yield of salvianolic acid D with minimal impurities .
Análisis De Reacciones Químicas
Types of Reactions
Salvianolic acid D undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of quinones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of hydroquinones.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of salvianolic acid D, as well as substituted derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Salvianolic acid D has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying polyphenolic structures and their reactivity.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases, neurodegenerative disorders, and cancer.
Industry: Utilized in the development of natural antioxidants for food preservation and cosmetic formulations
Mecanismo De Acción
Salvianolic acid D exerts its effects through multiple mechanisms, including:
Antioxidant Activity: Scavenges reactive oxygen species and reduces oxidative stress in cells.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and reduces inflammation.
Cardiovascular Protection: Enhances endothelial function and reduces the risk of atherosclerosis by inhibiting the oxidation of low-density lipoprotein (LDL) cholesterol
Comparación Con Compuestos Similares
Similar Compounds
Salvianolic acid A: Known for its potent antioxidant and anti-inflammatory properties.
Salvianolic acid B: The most abundant salvianolic acid, with strong antioxidant activity.
Rosmarinic acid: Another polyphenolic compound with similar antioxidant properties
Uniqueness of Salvianolic Acid D
Salvianolic acid D is unique due to its specific dimer structure of caffeic acid, which contributes to its distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound for further study .
Propiedades
Fórmula molecular |
C20H18O10 |
|---|---|
Peso molecular |
418.3 g/mol |
Nombre IUPAC |
2-[3-[2-(carboxymethyl)-3,4-dihydroxyphenyl]prop-2-enoyloxy]-3-(3,4-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C20H18O10/c21-13-4-1-10(7-15(13)23)8-16(20(28)29)30-18(26)6-3-11-2-5-14(22)19(27)12(11)9-17(24)25/h1-7,16,21-23,27H,8-9H2,(H,24,25)(H,28,29) |
Clave InChI |
KFCMFABBVSIHTB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C(C(=C(C=C2)O)O)CC(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3-bromophenyl)carbonyl]-6-methoxyquinolin-4(1H)-one](/img/structure/B12500882.png)
![Methyl 5-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12500902.png)
![5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12500903.png)
![N-[2-(2-methoxyphenoxy)ethyl]-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B12500908.png)

![2-[(3-Bromophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12500915.png)

![3-[({[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B12500922.png)
![1-{2-[(3-Chlorophenyl)(methyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12500923.png)
![2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine 5,5-dioxide](/img/structure/B12500930.png)
![Methyl 3-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12500940.png)


